molecular formula C15H17ClN4OS B11487842 1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11487842
M. Wt: 336.8 g/mol
InChI Key: XLSAGAHRYVBVDZ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a propyl chain, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired diazinopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorophenyl group to a phenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-CHLOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. The sulfanylidene moiety plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the sulfanylidene moiety contributes to its biological activity as an enzyme inhibitor.

Properties

Molecular Formula

C15H17ClN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C15H17ClN4OS/c1-2-6-19-8-12-13(17-9-19)20(15(22)18-14(12)21)11-5-3-4-10(16)7-11/h3-5,7,17H,2,6,8-9H2,1H3,(H,18,21,22)

InChI Key

XLSAGAHRYVBVDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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